Cas no 42779-75-9 (2-Chloro-6-methylpyridin-4-ol)
2-Chloro-6-methylpyridin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-methylpyridin-4-ol
- 2-Chloro-6-methyl-4-pyridinol
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- MDL: MFCD16610470
- Inchi: 1S/C6H6ClNO/c1-4-2-5(9)3-6(7)8-4/h2-3H,1H3,(H,8,9)
- InChI Key: FSODQDCJLIYQNN-UHFFFAOYSA-N
- SMILES: ClC1=CC(C=C(C)N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
2-Chloro-6-methylpyridin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C849046-50mg |
2-Chloro-6-methylpyridin-4-ol |
42779-75-9 | 98% | 50mg |
¥905.00 | 2022-09-02 | |
| Chemenu | CM170603-1g |
2-chloro-6-methylpyridin-4-ol |
42779-75-9 | 98% | 1g |
$549 | 2021-08-05 | |
| Chemenu | CM170603-5g |
2-chloro-6-methylpyridin-4-ol |
42779-75-9 | 98% | 5g |
$1823 | 2021-08-05 | |
| Alichem | A024000454-250mg |
2-Chloro-4-hydroxy-6-methylpyridine |
42779-75-9 | 97% | 250mg |
$331.03 | 2023-09-01 | |
| Alichem | A024000454-1g |
2-Chloro-4-hydroxy-6-methylpyridine |
42779-75-9 | 97% | 1g |
$801.78 | 2023-09-01 | |
| Alichem | A024000454-5g |
2-Chloro-4-hydroxy-6-methylpyridine |
42779-75-9 | 97% | 5g |
$2160.85 | 2023-09-01 | |
| Alichem | A024000454-10g |
2-Chloro-4-hydroxy-6-methylpyridine |
42779-75-9 | 97% | 10g |
$3792.76 | 2023-09-01 | |
| Chemenu | CM170603-1g |
2-chloro-6-methylpyridin-4-ol |
42779-75-9 | 98% | 1g |
$642 | 2023-02-18 | |
| Enamine | EN300-1984592-0.05g |
2-chloro-6-methylpyridin-4-ol |
42779-75-9 | 0.05g |
$282.0 | 2023-09-16 | ||
| Enamine | EN300-1984592-0.1g |
2-chloro-6-methylpyridin-4-ol |
42779-75-9 | 0.1g |
$420.0 | 2023-09-16 |
2-Chloro-6-methylpyridin-4-ol Suppliers
2-Chloro-6-methylpyridin-4-ol Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives 2-halopyridines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Halopyridines 2-halopyridines
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on 2-Chloro-6-methylpyridin-4-ol
Professional Introduction to 2-Chloro-6-methylpyridin-4-ol (CAS No. 42779-75-9)
2-Chloro-6-methylpyridin-4-ol, identified by its Chemical Abstracts Service (CAS) number 42779-75-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound features a pyridine core substituted with a chlorine atom at the 2-position and a methyl group at the 6-position, with a hydroxyl group at the 4-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.
The compound's pyridine scaffold is a cornerstone in medicinal chemistry due to its prevalence in numerous pharmacologically relevant molecules. The presence of the hydroxyl group introduces polarity and potential for hydrogen bonding, while the chlorine atom enhances electrophilic reactivity, facilitating further functionalization. These characteristics have positioned 2-Chloro-6-methylpyridin-4-ol as a key building block in drug discovery pipelines.
Recent advancements in pharmaceutical research have highlighted the utility of 2-Chloro-6-methylpyridin-4-ol in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its role as a precursor in developing compounds with antimicrobial and anti-inflammatory properties. The structural motif of this compound has been leveraged to design molecules that interact with specific biological targets, underscoring its importance in modern drug development.
In particular, the incorporation of 2-Chloro-6-methylpyridin-4-ol into heterocyclic frameworks has shown promise in generating novel chemotypes with enhanced pharmacological profiles. Researchers have explored its reactivity in constructing complex scaffolds that mimic natural products or known drugs, thereby expanding the chemical space for therapeutic intervention. The compound's ability to undergo diverse chemical transformations, such as nucleophilic substitution and condensation reactions, makes it an indispensable tool for synthetic chemists.
The hydroxyl and chlorine substituents on the pyridine ring contribute to the compound's versatility, enabling its use in both palladium-catalyzed cross-coupling reactions and traditional nucleophilic aromatic substitutions. This dual functionality has been exploited in generating libraries of derivatives for high-throughput screening (HTS) campaigns. Such approaches have led to the identification of lead compounds with potential therapeutic applications across multiple therapeutic areas.
Moreover, computational studies have played a pivotal role in understanding the electronic properties and reactivity patterns of 2-Chloro-6-methylpyridin-4-ol. Molecular modeling techniques have provided insights into how modifications at the 2-, 6-, and 4-positions influence binding affinity and metabolic stability. These findings have guided rational drug design efforts, ensuring that synthesized derivatives exhibit optimal pharmacokinetic profiles.
The growing interest in 2-Chloro-6-methylpyridin-4-ol is also reflected in its increasing demand as an intermediate in industrial-scale synthesis. Pharmaceutical companies and contract research organizations (CROs) frequently utilize this compound to streamline synthetic routes for commercial drugs. Its availability from multiple suppliers underscores its significance as a commodity chemical in the fine chemicals market.
Future research directions may explore novel synthetic methodologies to improve the yield and purity of 2-Chloro-6-methylpyridin-4-ol, as well as its derivatives. Catalytic processes that minimize waste and enhance selectivity could further enhance its appeal in green chemistry initiatives. Additionally, exploring its applications beyond traditional pharmaceuticals—such as in agrochemicals or material science—may uncover new avenues for utilization.
In conclusion, 2-Chloro-6-methylpyridin-4-ol (CAS No. 42779-75-9) stands as a testament to the importance of heterocyclic compounds in modern medicine. Its structural features, reactivity patterns, and synthetic utility make it an indispensable asset for researchers and industry professionals alike. As pharmaceutical innovation continues to evolve, compounds like 2-Chloro-6-methylpyridin-4-ol will undoubtedly remain at the forefront of drug discovery efforts.
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